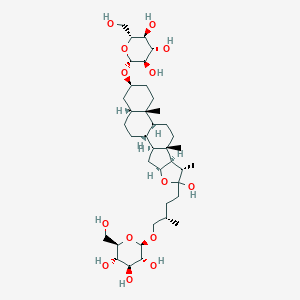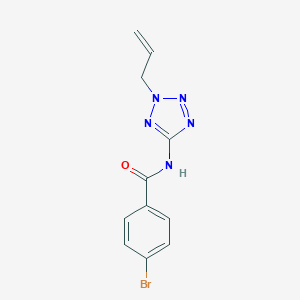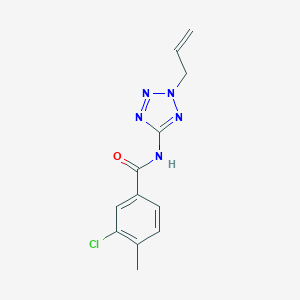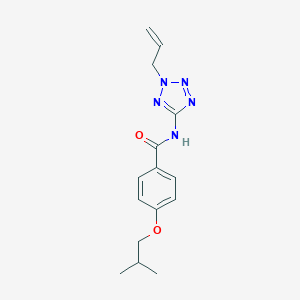
N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide, also known as ATB-346, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess potent anti-inflammatory properties.
Wirkmechanismus
N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting the COX-2 enzyme, this compound reduces inflammation and pain. Unlike traditional NSAIDs, this compound spares the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining. This results in a superior safety profile compared to traditional NSAIDs.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammatory diseases. Studies have also shown that this compound has a superior safety profile compared to traditional NSAIDs. This is due to the fact that this compound selectively inhibits the COX-2 enzyme, which reduces inflammation and pain, while sparing the COX-1 enzyme, which protects the stomach lining.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide in lab experiments is its superior safety profile compared to traditional NSAIDs. This allows researchers to study the effects of this compound on inflammation and pain without the risk of adverse side effects. However, one limitation of using this compound in lab experiments is its high cost compared to traditional NSAIDs.
Zukünftige Richtungen
There are several future directions for the study of N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide. One area of research is the potential use of this compound in the treatment of cancer. Studies have shown that COX-2 is overexpressed in many types of cancer, and inhibiting COX-2 with this compound may have anti-cancer effects. Another area of research is the potential use of this compound in the treatment of Alzheimer's disease. Studies have shown that inflammation may play a role in the development of Alzheimer's disease, and this compound may have neuroprotective effects. Finally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
Synthesemethoden
The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide involves the reaction of 2,5-dichlorobenzoic acid with 2-allyl-2H-tetrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2-allyl-2H-tetraazol-5-yl)-2,5-dichlorobenzamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. Studies have shown that this compound has a superior safety profile compared to traditional NSAIDs such as aspirin, ibuprofen, and naproxen. This is due to the fact that this compound selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, which is responsible for inflammation, while sparing the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining.
Eigenschaften
Molekularformel |
C11H9Cl2N5O |
|---|---|
Molekulargewicht |
298.13 g/mol |
IUPAC-Name |
2,5-dichloro-N-(2-prop-2-enyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C11H9Cl2N5O/c1-2-5-18-16-11(15-17-18)14-10(19)8-6-7(12)3-4-9(8)13/h2-4,6H,1,5H2,(H,14,16,19) |
InChI-Schlüssel |
YMPWMTCRQUWZBS-UHFFFAOYSA-N |
SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Kanonische SMILES |
C=CCN1N=C(N=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B235016.png)










